Difluorophosphoric acid

概要

説明

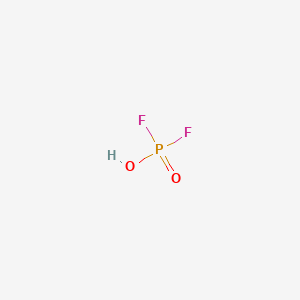

Difluorophosphoric acid is an inorganic compound with the chemical formula HPO2F2. It is a colorless, mobile, and strongly fuming liquid. This compound is known for its thermal and hydrolytic instability, which limits its applications. This compound is highly corrosive to glass, fabric, metals, and living tissue .

準備方法

Synthetic Routes and Reaction Conditions: Difluorophosphoric acid can be synthesized through the hydrolysis of phosphoryl fluoride (POF3). The reaction proceeds as follows: [ \text{POF}_3 + \text{H}_2\text{O} \rightarrow \text{HPO}_2\text{F}_2 + \text{HF} ] Further hydrolysis of this compound yields fluorophosphoric acid: [ \text{HPO}_2\text{F}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{PO}_3\text{F} + \text{HF} ] Complete hydrolysis results in the formation of phosphoric acid: [ \text{H}_2\text{PO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + \text{HF} ]

Industrial Production Methods: A method to produce pure this compound involves heating phosphoryl fluoride with fluorophosphoric acid and separating the product by distillation: [ \text{POF}_3 + \text{H}_2\text{PO}_3\text{F} \rightarrow 2 \text{HPO}_2\text{F}_2 ] This method ensures the production of high-purity this compound .

化学反応の分析

Hydrolysis Reactions

Difluorophosphoric acid undergoes hydrolysis in aqueous environments, producing fluorophosphoric acid (H₂PO₃F) and phosphoric acid (H₃PO₄) through sequential reactions :

-

Primary Hydrolysis :

This reaction generates fluorophosphoric acid and hydrofluoric acid (HF).

-

Complete Hydrolysis :

Further hydrolysis yields phosphoric acid and additional HF .

Implications :

-

Hydrolysis is exothermic, releasing significant heat and corrosive HF .

-

In lithium-ion batteries, residual moisture accelerates HPO₂F₂ hydrolysis, contributing to anode solid electrolyte interphase (SEI) degradation .

Oxidation Reactions

HPO₂F₂ is generated via oxidative decomposition of lithium hexafluorophosphate (LiPF₆) in high-voltage lithium-ion batteries :

Key Findings :

-

In ethylene carbonate (EC)-based electrolytes, oxidative stress at >4.5 V vs Li/Li⁺ promotes LiPF₆ decomposition, forming HPO₂F₂ .

-

Concentration Correlation : Higher HPO₂F₂ levels correlate with accelerated capacity fade in LiNi₀.₅Mn₁.₅O₄ cathodes :

| Cell Type | HPO₂F₂ Concentration (M) | Capacity Retention (%) |

|---|---|---|

| Graphite | LiMn₂O₄ | |

| Graphite | LiNi₀.₅Mn₁.₅O₄ |

Substitution Reactions

HPO₂F₂ reacts with inorganic salts and bases, forming difluorophosphates :

Reactivity Highlights :

Thermal Decomposition

At elevated temperatures, HPO₂F₂ decomposes into phosphorus oxyfluoride (POF₃) and HF :

Impact in Batteries :

-

Thermal instability in LiPF₆-based electrolytes accelerates SEI degradation via autocatalytic decomposition .

Mechanistic Insights from Research

-

Electrolyte Degradation : In lithium-ion batteries, HPO₂F₂ generation from LiPF₆ oxidation destabilizes the SEI, leading to Mn/Ni deposition on the anode and impedance growth .

-

Acid-Catalyzed SEI Damage : HPO₂F₂’s acidity (stronger than HF) accelerates lithium ethylene dicarbonate (LEDC) decomposition, a key SEI component .

科学的研究の応用

Lithium-Ion Batteries

One of the primary applications of difluorophosphoric acid is in the field of lithium-ion batteries. It plays a critical role in the degradation processes of the solid electrolyte interphase (SEI), which can affect battery performance. The generation of this compound occurs during the oxidative decomposition of lithium hexafluorophosphate (LiPF₆) in carbonate-based electrolytes.

- Electrolyte Decomposition : Research indicates that this compound contributes to the formation of acidic species that can degrade the anode materials, impacting the overall efficiency and lifespan of lithium-ion batteries. For instance, higher concentrations of this compound were observed in cells cycled at elevated potentials, suggesting its role as a byproduct of electrolyte decomposition .

- NMR Spectroscopy Studies : Studies utilizing and NMR spectroscopy have provided insights into the behavior of this compound within battery systems, revealing its chemical shifts and interactions with other components .

Materials Science

This compound has been explored for various applications in materials science due to its unique properties:

- Low-Temperature Cements : Mixtures containing this compound have been investigated for their potential as fast-setting cements at low temperatures. These materials could be advantageous in construction scenarios where rapid curing is necessary .

- Coal Comminution : The compound has demonstrated capabilities in chemically comminuting bituminous coal, suggesting a novel approach to coal processing that may reduce energy consumption compared to traditional methods .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent and solvent:

- Solvent Properties : It can act as a solvent for various inorganic compounds, particularly metal difluorophosphates. Studies on electrical conductivity have shown that alkali metal difluorophosphate solutions exhibit varying degrees of cation mobility depending on the metal cation used .

- Chemical Analysis : this compound is utilized in rapid product analysis methods to identify decomposition products and other related compounds. Its strong acidic nature aids in various analytical techniques, including mass spectrometry .

Chemical Synthesis

This compound is also relevant in chemical synthesis:

- Reagent for Fluorination : The compound can be used as a fluorinating agent in organic synthesis, allowing for the introduction of fluorine into organic molecules, which can enhance their reactivity and stability .

- Formation of Salts : The salts derived from this compound are known as difluorophosphates and are used in various applications ranging from fertilizers to flame retardants.

Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Lithium-Ion Batteries | Degradation of SEI | Increased concentration at high cycling potentials |

| Materials Science | Low-temperature cements | Potential for fast-setting applications |

| Coal comminution | Alternative processing method | |

| Analytical Chemistry | Solvent for inorganic compounds | Varying cation mobility observed |

| Chemical analysis | Useful in rapid product analysis | |

| Chemical Synthesis | Reagent for fluorination | Enhances reactivity and stability |

作用機序

The mechanism of action of difluorophosphoric acid in lithium-ion batteries involves its generation through the oxidative decomposition of lithium hexafluorophosphate. The resulting this compound contributes to the degradation of the anode solid electrolyte interphase by increasing the fluorophosphate content and thickening the interphase layer . This degradation leads to a loss of capacity and performance in lithium-ion batteries.

類似化合物との比較

- Fluorophosphoric acid (H2PO3F)

- Phosphoric acid (H3PO4)

Difluorophosphoric acid stands out due to its strong fuming nature and its role in the degradation processes within lithium-ion batteries .

生物活性

Difluorophosphoric acid (DFPA) is an inorganic compound with significant implications in various chemical and biological contexts. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

This compound is characterized by its strong acidity and reactivity, particularly with chemical bases. Its primary mode of action involves exothermic reactions that can generate large amounts of heat, leading to the formation of corrosive byproducts such as hydrofluoric acid (HF) upon hydrolysis. The chemical structure can be represented as , indicating the presence of fluorine atoms bonded to a phosphoric backbone.

Synthesis

DFPA can be synthesized through the hydrolysis of phosphoryl fluoride as follows:

Further hydrolysis leads to the formation of fluorophosphoric acid and eventually phosphoric acid:

Cellular Impact

The corrosive nature of DFPA suggests that it could significantly affect cellular functions. Its ability to generate HF upon reaction with moisture poses risks for cellular integrity, potentially leading to cell lysis or apoptosis. Laboratory studies indicate that DFPA may disrupt cellular membranes and interfere with metabolic processes due to its strong acidic properties .

Pharmacokinetics

DFPA is noted for its thermal and hydrolytic instability, which influences its biological behavior. In laboratory settings, its rapid decomposition can complicate the assessment of its long-term biological effects. The compound's volatility necessitates careful handling to prevent exposure to toxic fumes .

Lithium-Ion Battery Applications

Recent studies highlight DFPA's role in lithium-ion batteries, where it contributes to the degradation of the solid electrolyte interphase (SEI). This degradation is linked to capacity fade in batteries, as DFPA is generated during cycling at high voltages (4.2 V - 4.6 V) on cathode surfaces . The presence of DFPA correlates with increased transition-metal deposition on anodes, further complicating battery performance.

Table 1: Concentration of DFPA in Lithium-Ion Batteries

| Cycle Count | DFPA Concentration (M) | Observed Effects |

|---|---|---|

| 50 | 1.8 × 10⁻⁴ | Minor capacity fade |

| 100 | 3.5 × 10⁻³ | Significant capacity fade |

| 150 | 7.0 × 10⁻³ | Major degradation observed |

Comparative Analysis

This compound is often compared with similar compounds like fluorophosphoric acid and phosphoric acid due to their related chemical structures and properties.

Table 2: Comparison of Related Acids

| Property | This compound | Fluorophosphoric Acid | Phosphoric Acid |

|---|---|---|---|

| Chemical Formula | |||

| Acidity | Strong | Moderate | Strong |

| Reactivity with Bases | High | Moderate | Low |

| Biological Impact | Corrosive | Less corrosive | Non-corrosive |

特性

IUPAC Name |

difluorophosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTVXEHQMSJRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPO2F2, F2HO2P | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13767-90-3 (potassium salt), 15252-72-9 (NH4 salt), 15587-24-3 (Na salt) | |

| Record name | Difluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6065632 | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.977 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Difluorophosphoric acid, anhydrous appears as a mobile colorless strongly fuming liquid. Density 1.583 g / cm3. Corrosive to glass, fabric, metals and tissue. | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

241 °F at 760 mmHg (USCG, 1999) | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.583 at 77 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13779-41-4 | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluorophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluorophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORODIFLUORIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QNA5YG39L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-139 °F (USCG, 1999) | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of difluorophosphoric acid? What spectroscopic techniques are useful for its characterization?

A1: this compound is represented by the molecular formula HO-POF2. Its molecular weight is 100.00 g/mol. Several spectroscopic techniques can be employed for its characterization, including:

- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, helping identify functional groups like P=O and P-F. [, ]

- Raman spectroscopy: Complementary to IR, offering insights into symmetrical vibrations and structural features, such as the P-O-P bond in its anhydride. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed information about the structure and bonding environment of the molecule. Useful nuclei for analysis include:

- Phosphorus-31 (31P) NMR: Provides information about the phosphorus atom's chemical environment and bonding with fluorine and oxygen. [, , , , , ]

- Fluorine-19 (19F) NMR: Offers insights into the fluorine atoms' chemical environment and their interactions with phosphorus. [, , , ]

- Boron-11 (11B) NMR: Useful when studying this compound complexes with boron-containing compounds. [, ]

Q2: How is this compound typically prepared?

A2: Several methods have been reported for preparing this compound:

- Dehydration of this compound with phosphoric anhydride (P2O5): This method yields diphosphoryl tetrafluoride (F2P(O)—O—P(O)F2), which can then be hydrolyzed to obtain this compound. [] ()

- Reaction of phosphorus pentoxide (P2O5) with hydrogen fluoride (HF): This direct reaction can produce this compound. [] ()

- Reaction of phosphorus trioxide (P2O3) with anhydrous hydrogen fluoride: This method, while requiring careful handling of hazardous reagents, can produce pure this compound. [] ()

Q3: What is the significance of the acid ionization of this compound?

A3: The thermodynamics of acid ionization are crucial for understanding the behavior of this compound in solution. Studies using Phosphorus-31 NMR have determined the following thermodynamic values for its acid ionization in water at 25°C:

Q4: How does the structure of this compound influence its properties?

A4: Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311+G** level predict a planar structure for this compound, with the hydrogen atom eclipsing the P=O bond. [] () This planar geometry, coupled with the electronegativity of fluorine atoms, influences the molecule's polarity and its ability to form hydrogen bonds.

Q5: How does this compound behave as a solvent?

A5: this compound can act as a solvent for various inorganic compounds, particularly metal difluorophosphates. Electrical conductivity measurements of alkali metal difluorophosphate solutions in this compound revealed the following order of cation mobility: Li > Na > K > Rb > Cs. This suggests that the difluorophosphate ion does not conduct electricity via a proton transfer mechanism in this solvent. [, ] (, )

Q6: What are the applications of this compound in materials science?

A6: this compound has been explored for several materials science applications:

- Low-temperature cements: Mixtures containing this compound, such as cuprous oxide/difluorophosphoric acid, have been investigated for their potential as low-temperature fast-setting cements. [] ()

- Coal comminution: this compound has demonstrated the ability to chemically comminute bituminous coal, potentially offering an alternative method for coal processing. [] ()

Q7: How is this compound relevant to lithium-ion battery technology?

A7: this compound plays a significant, albeit often undesired, role in lithium-ion batteries:

- Electrolyte Degradation: this compound is a common degradation product in LiPF6-based electrolytes, especially in the presence of moisture. [, , , , , ] (, , , , , )

- Capacity Fade and Performance Issues: Its formation contributes to capacity fade, increased impedance, and reduced cycle life in batteries due to several factors:

- Solid Electrolyte Interphase (SEI) Thickening: this compound can attack the anode, leading to a thicker SEI layer and hindering lithium ion transport. [, ]

- Transition Metal Dissolution: It can also promote the dissolution of transition metals from the cathode, further degrading battery performance. [, ]

- Corrosion of Cell Components: The acidic nature of this compound can corrode cell components like current collectors, compromising battery integrity. []

Q8: Can the negative effects of this compound in batteries be mitigated?

A8: Yes, several strategies are being investigated to address the detrimental effects of this compound:

- Electrolyte Additives:

Q9: Are there any other notable reactions or applications of this compound and its derivatives?

A9: Yes, research has explored several reactions and applications:

- Reactions with Amines and Alcohols: Alkyldifluorophosphites and dialkylamido difluorophosphites, derivatives of this compound, react with amines and alcohols to yield a variety of phosphorus-containing compounds, including hydrides of 5-coordinate phosphorus. [] ()

- Reactions with Metal Compounds: this compound reacts with various metal chlorides (e.g., AlCl3, GaCl3, ZnCl2) to form metal difluorophosphates, some of which have potential applications as catalysts or precursors for materials synthesis. [, ] (, )

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。